N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c20-14-7-11-16(12-8-14)26(24,25)23-15-9-5-13(6-10-15)19-21-17-3-1-2-4-18(17)22-19/h1-12,23H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGLWSZJIZKYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide typically involves multiple steps. One common synthetic route starts with the reaction of 1H-benzimidazole-2-ylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions, particularly at the benzimidazole or phenyl rings, are common.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions might involve hydrogen gas and a catalyst such as palladium on carbon.
Substitution reactions often require strong bases or acids, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide is its potential as an anticancer agent. Recent studies have indicated that this compound acts as a potent inhibitor of β-catenin, a key player in the Wnt signaling pathway that is often dysregulated in various cancers, including colorectal cancer.
- Mechanism of Action : The compound inhibits Wnt-dependent transcription and significantly reduces the proliferation of cancer cell lines such as SW480 and HCT116. It has been reported to have an IC50 value of 0.12 μM against HCT116 cells, demonstrating superior efficacy compared to traditional chemotherapeutics like 5-fluorouracil (5-FU) .
- Case Study : In xenograft models using BALB/C nu/nu mice, this compound inhibited tumor growth and reduced expression levels of the proliferation marker Ki67, indicating its potential for further development as a therapeutic agent against colorectal cancer .
Enzyme Inhibition
The compound has shown efficacy in inhibiting various enzymes associated with cancer progression and metastasis. Specifically, it targets the β-catenin armadillo repeat domain, which is crucial for the regulation of gene expression involved in cell proliferation and survival.
Metabolic Stability
This compound exhibits higher metabolic stability compared to other reference compounds in liver microsome assays. This characteristic is vital for its potential as a drug candidate, as it may lead to improved bioavailability and reduced toxicity .
Development of Derivatives
Ongoing research aims to synthesize derivatives of this compound to enhance its potency and selectivity against specific cancer types. Structural modifications may lead to improved pharmacological profiles.
Clinical Trials
Future clinical trials will be essential to evaluate the safety and efficacy of this compound in humans. The results from preclinical studies provide a strong rationale for advancing this compound into clinical development.
Mechanism of Action
The mechanism by which N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Compound A : N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide
- Structure : Replaces the benzimidazole ring with an imidazole group.
- Activity : Acts as a β-catenin inhibitor with enhanced antitumor activity (IC₅₀ = 0.8 µM against colorectal cancer cells) and improved metabolic stability due to reduced CYP3A4-mediated oxidation .
Compound B : 4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS 338964-27-5)
- Structure : Incorporates a 3-methoxybenzyl substituent and methyl groups on the benzimidazole ring.
- Activity: No specific pharmacological data are provided, but the methoxy group may enhance lipophilicity and blood-brain barrier penetration compared to the target compound .
Compound C : B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline)
- Structure : Substitutes the sulfonamide group with a methoxyaniline moiety.
- Activity : Demonstrates PPARγ agonist activity, attenuating morphine-induced hyperalgesia in mice (ED₅₀ = 12 mg/kg) .
Compound D : B8 (N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide)
Pharmacokinetic and Toxicity Profiles
- Target Compound: No direct data. However, sulfonamide groups generally improve solubility but may carry sulfa-allergy risks.
- Compound A : Reduced CYP3A4-mediated oxidation enhances half-life (t₁/₂ = 6.2 hours in rats) .
- B1/B8 : Acute toxicity studies in mice show LD₅₀ > 500 mg/kg, indicating favorable safety margins .
Structural-Activity Relationship (SAR) Insights
Benzimidazole vs. Imidazole : The benzimidazole core (target compound) offers stronger DNA/enzyme binding than imidazole (Compound A) due to extended aromaticity.
Sulfonamide vs. Acetamide/Methoxy : Sulfonamide groups (target compound, Compound A) enhance solubility and target affinity compared to acetamide (B8) or methoxy (B1) substituents.
Substituent Effects : Bulky groups (e.g., 3-methoxybenzyl in Compound B) may hinder membrane permeability but improve target specificity.
Biological Activity
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the reaction of benzimidazole derivatives with sulfonamide moieties. The synthetic route typically involves the formation of the benzimidazole core followed by chlorination and sulfonamide coupling. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas:
1. Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. For instance, studies have shown that it significantly inhibits the proliferation of colorectal cancer cell lines (SW480 and HCT116) with IC50 values of 2 μM and 0.12 μM, respectively . The mechanism involves the inhibition of β-catenin, a key regulator in Wnt signaling pathways associated with cancer progression.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. A study evaluated its efficacy against various bacterial strains, revealing that it possesses significant antibacterial properties, particularly against Gram-positive bacteria .
3. Antioxidant Effects
The antioxidant potential of this compound has been assessed through various assays. It has shown promising results in scavenging free radicals, which are implicated in oxidative stress-related diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for several enzymes involved in cancer metabolism and progression.
- Modulation of Signaling Pathways : It interferes with critical signaling pathways such as Wnt/β-catenin, which is vital for cell proliferation and survival in cancer cells .
- Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative stress, contributing to its protective effects against cellular damage.
Case Studies
Several case studies have highlighted the efficacy of this compound:
Case Study 1: Colorectal Cancer
In a preclinical model using HCT116 xenografts in BALB/C nu/nu mice, treatment with this compound resulted in a significant reduction in tumor volume and weight compared to control groups. The study also noted a decrease in Ki67 expression, a marker for cell proliferation .
Case Study 2: Antimicrobial Efficacy
A comparative study on various benzimidazole derivatives revealed that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli when compared to other derivatives tested .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide?
Synthesis typically involves coupling 4-chlorobenzenesulfonyl chloride with a benzimidazole-containing precursor. Key steps include:
- Precursor preparation : React 4-(1H-benzimidazol-2-yl)aniline with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to facilitate nucleophilic substitution .
- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Yield optimization : Adjust reaction time (12–24 hours) and temperature (0–25°C) to minimize side products like sulfonate esters .
Q. How can the molecular structure of this compound be confirmed experimentally?
- X-ray crystallography : Co-crystallize the compound with a suitable solvent (e.g., DMSO) and solve the structure using SHELXL software. Compare bond lengths (e.g., C–S: ~1.76 Å) and angles to DFT-calculated values .
- NMR spectroscopy : Confirm aromatic protons (δ 7.2–8.5 ppm for benzimidazole and sulfonamide groups) and chlorine substitution patterns via - and -NMR .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H] at m/z 426.3) .
Q. What preliminary assays are used to assess its biological activity?
- In vitro enzyme inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO hydration assays. IC values < 100 nM suggest therapeutic potential .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Compare results to structurally related benzimidazole-sulfonamide hybrids .
Advanced Research Questions
Q. How do structural modifications influence its pharmacological profile?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO) at the 4-chlorophenyl position enhances enzyme binding affinity but may reduce solubility. For example, replacing -Cl with -Br increases CA-II inhibition by 1.5-fold but lowers logP by 0.3 units .
- Benzimidazole ring variation : Replacing benzimidazole with benzothiazole (e.g., N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzenesulfonamide) alters selectivity toward tyrosine kinase receptors .
Q. How can contradictory data in biological assays be resolved?
- Dose-response validation : Repeat assays with tighter concentration ranges (e.g., 0.1–10 µM) to rule out off-target effects at high doses.
- Metabolic stability testing : Use liver microsomes (human/rat) to assess if metabolite interference (e.g., sulfonamide hydrolysis) affects activity .
- Co-crystallization studies : Resolve binding mode ambiguities (e.g., competitive vs. allosteric inhibition) via X-ray structures of the compound-enzyme complex .
Q. What computational strategies are effective for optimizing its drug-like properties?
- 3D-QSAR modeling : Use Schrödinger’s Phase module to align derivatives and generate predictive models for IC values. Focus on electrostatic and hydrophobic fields near the sulfonamide group .
- ADME prediction : Apply SwissADME to estimate bioavailability (e.g., topological polar surface area < 90 Å) and blood-brain barrier penetration .
- Molecular docking : Target CA-II (PDB: 3KS3) with Glide SP scoring to prioritize substituents with optimal hydrogen bonding (e.g., -NH at para position) .
Q. How can its pharmacokinetic profile be improved for in vivo studies?
- Prodrug design : Conjugate the sulfonamide group with a hydrolyzable ester (e.g., acetyloxymethyl) to enhance oral absorption .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve plasma half-life and tumor targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
